3-Bromo-2-methoxy-5-methylbenzaldehyde
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Overview
Description
3-Bromo-2-methoxy-5-methylbenzaldehyde is an organic compound with the molecular formula C9H9BrO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom, a methoxy group, and a methyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methoxy-5-methylbenzaldehyde typically involves the bromination of 2-methoxy-5-methylbenzaldehyde. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions usually involve a solvent like dichloromethane or carbon tetrachloride and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-methoxy-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products:
Oxidation: 3-Bromo-2-methoxy-5-methylbenzoic acid.
Reduction: 3-Bromo-2-methoxy-5-methylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2-methoxy-5-methylbenzaldehyde is utilized in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of fine chemicals, agrochemicals, and specialty materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methoxy-5-methylbenzaldehyde involves its reactivity as an aldehyde and the presence of the bromine and methoxy substituents. The aldehyde group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions. The methoxy group can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
3-Bromo-2-hydroxy-5-methylbenzaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.
2-Bromo-5-methoxybenzaldehyde: Similar structure but with the bromine and methoxy groups in different positions.
3-Bromo-5-methylbenzaldehyde: Lacks the methoxy group, affecting its reactivity and applications.
Uniqueness: 3-Bromo-2-methoxy-5-methylbenzaldehyde is unique due to the specific positioning of its substituents, which influences its chemical properties and reactivity. The presence of both the bromine and methoxy groups allows for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
3-bromo-2-methoxy-5-methylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-3-7(5-11)9(12-2)8(10)4-6/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYURHDIJQGOMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OC)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201282243 |
Source
|
Record name | 3-Bromo-2-methoxy-5-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201282243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1224604-15-2 |
Source
|
Record name | 3-Bromo-2-methoxy-5-methylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1224604-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-methoxy-5-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201282243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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